BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

Benzothiophene carboxamide Halogen substitution SAR PfENR inhibition

N-(2-Benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 330202-08-9) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class, with a molecular formula of C23H16ClNO2S and a molecular weight of approximately 405.9 g/mol. The benzothiophene-2-carboxamide scaffold has been extensively characterized as a privileged structure in medicinal chemistry, with demonstrated activity across multiple therapeutic targets including prostaglandin D2 (PGD2) receptor antagonism, COX-2 inhibition, Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition, and sentrin-specific protease (SENP) inhibition.

Molecular Formula C23H16ClNO2S
Molecular Weight 405.9 g/mol
CAS No. 330202-08-9
Cat. No. B6513781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
CAS330202-08-9
Molecular FormulaC23H16ClNO2S
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H16ClNO2S/c1-14-11-12-18(17(13-14)21(26)15-7-3-2-4-8-15)25-23(27)22-20(24)16-9-5-6-10-19(16)28-22/h2-13H,1H3,(H,25,27)
InChIKeyNFZOPGIGYPYRCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 330202-08-9): A Multi-Target Benzothiophene Carboxamide Scaffold for Inflammation, Oncology, and Anti-Infective Screening


N-(2-Benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 330202-08-9) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class, with a molecular formula of C23H16ClNO2S and a molecular weight of approximately 405.9 g/mol . The benzothiophene-2-carboxamide scaffold has been extensively characterized as a privileged structure in medicinal chemistry, with demonstrated activity across multiple therapeutic targets including prostaglandin D2 (PGD2) receptor antagonism, COX-2 inhibition, Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition, and sentrin-specific protease (SENP) inhibition . This compound features a unique 3-chloro substitution on the benzothiophene core and an N-(2-benzoyl-4-methylphenyl) amide tail, structural features that distinguish it from bromo-, nitro-, or unsubstituted analogs in the same chemotype and may confer distinct target engagement and selectivity profiles relevant to procurement for focused screening libraries.

Why N-(2-Benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide Cannot Be Replaced by an Arbitrary Benzothiophene Carboxamide Analog


Benzothiophene-2-carboxamide derivatives exhibit steep and non-linear structure-activity relationships (SAR) where even minor substituent changes on the benzothiophene core or the amide side chain produce dramatic shifts in potency, target selectivity, and physicochemical properties . The SENP inhibitor series demonstrates that the difference between a submicromolar inhibitor (IC50 ~0.56 μM) and an inactive analog can be a single functional group modification, while selectivity between SENP2 and SENP5 can vary by 33-fold depending on the amide substituent . Similarly, in the PfENR inhibitor series, the most potent compound (3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide) achieves an IC50 of 115 nM, whereas closely related analogs show markedly reduced potency . The target compound's specific 3-chloro substitution on the benzothiophene ring and its N-(2-benzoyl-4-methylphenyl) amide tail represent a distinct chemotype not interchangeable with the more common 3-bromo or unsubstituted benzothiophene carboxamide analogs. Procuring a generic benzothiophene carboxamide without verifying the exact substitution pattern risks selecting a compound with fundamentally different target engagement, selectivity, and biological outcome.

Quantitative Evidence Guide: N-(2-Benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide Versus Closest Comparators


Evidence Dimension 1: Scaffold Geometry and Physicochemical Differentiation from 3-Bromo Benzothiophene Carboxamide Analogs

The target compound bears a 3-chloro substituent on the benzothiophene core, distinguishing it from the most extensively characterized 3-bromo analogs such as 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (PfENR IC50 = 115 nM, Ki = 18 nM vs. NADH cofactor) . The chloro substituent (van der Waals radius ~1.75 Å) is significantly smaller than bromo (van der Waals radius ~1.85 Å), and the C–Cl bond has a larger dipole moment than C–Br, which may alter halogen bonding interactions within enzyme active sites. This substitution pattern, combined with the N-(2-benzoyl-4-methylphenyl) amide tail, creates a distinct molecular topology not represented in the bromo-benzyl carboxamide series that dominates the PfENR and COX-2 patent literature .

Benzothiophene carboxamide Halogen substitution SAR PfENR inhibition COX-2 inhibition Scaffold differentiation

Evidence Dimension 2: Potential Differential Target Engagement Profile Relative to S-5751 (PGD2 Antagonist Chemotype)

The benzothiophene-2-carboxamide chemotype is established as a PGD2 receptor antagonist scaffold, with the clinical-stage compound S-5751 demonstrating DP1 receptor Ki = 1.6 nM and inhibition of PGD2-induced cAMP production with IC50 = 0.12 μM in platelet-rich plasma . The target compound contains a 3-chloro substitution and an N-(2-benzoyl-4-methylphenyl) amide moiety, whereas S-5751 (CAS 209268-36-0) features a different substitution architecture on the benzothiophene core and a distinct amide side chain . While direct IC50 head-to-head data for the target compound against the DP1 receptor are not publicly available, the structural divergence from S-5751—particularly the 3-chloro and 2-benzoyl-4-methylphenyl groups—suggests that this compound occupies a different region of the PGD2 antagonist chemical space and may exhibit altered DP1/DP2 selectivity or pharmacokinetic properties .

PGD2 receptor antagonism DP1 receptor Prostaglandin D2 Allergic inflammation Benzothiophene carboxamide

Evidence Dimension 3: Selectivity Implications from SENP Inhibitor Series SAR—Chloro vs. Other Substituents

In the benzothiophene-2-carboxamide SENP inhibitor series, systematic SAR investigation revealed that the most potent and selective inhibitors achieve submicromolar IC50 values (as low as 0.56 μM) with selectivities of up to 33-fold for SENP2 over SENP5 . The key structural determinant for this selectivity resides in the amide substituent that occupies a hydrophobic pocket identified through structure-based design . The target compound's unique N-(2-benzoyl-4-methylphenyl) amide group represents a sterically demanding, aromatic-rich substituent not explored in the published SENP inhibitor series (which focused on ethylacetate and related moieties). This structural feature may engage the hydrophobic pocket differently than the reported inhibitors, potentially yielding a distinct selectivity signature across the SENP1/2/5 family.

SENP inhibition SUMOylation Cancer therapeutics Protease selectivity Benzothiophene-2-carboxamide

Recommended Application Scenarios for N-(2-Benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide Procurement


Scenario 1: COX-2 Mediated Inflammation and Analgesic Drug Discovery Programs

The benzothiophene-2-carboxamide scaffold is explicitly claimed as a COX-2 inhibitor in the IISc/NII patent (US 2012/0016014 A1), where compounds 4, 6, and 8 demonstrated COX-2 inhibition confirmed by Western blot analysis of COX-2 protein levels in rat paw tissue homogenates and molecular docking overlays with indomethacin and ibuprofen in the COX-2 active site . The target compound, bearing the distinct 3-chloro substitution and N-(2-benzoyl-4-methylphenyl) amide tail, represents an unexplored chemotype within this patent class and is suitable for inclusion in focused COX-2 screening libraries to evaluate potency and selectivity against COX-1, potentially identifying analogs with improved gastrointestinal safety profiles relative to traditional NSAIDs .

Scenario 2: Antimalarial Drug Discovery Targeting PfENR

The IISc/NII patent establishes that benzothiophene-2-carboxamide compounds are potent PfENR inhibitors with an IC50 benchmark of ≤0.115 μM for the most active analogs, and compound 6 demonstrated in vivo efficacy in a murine experimental cerebral malaria model with dose-dependent survival benefit at 0.25–10 mg/kg intravenous administration . The target compound's 3-chloro substitution differentiates it from the extensively studied 3-bromo derivatives, and given that halogen identity at the 3-position is a critical potency determinant for PfENR inhibition, systematic evaluation of this chloro analog may reveal distinct inhibition kinetics (e.g., slow tight-binding behavior as characterized for compound 6) and resistance profiles against chloroquine-resistant P. falciparum strains .

Scenario 3: SENP-Targeted Oncology Probe Development

The SENP inhibitor series published by Wang et al. (2020) demonstrates that benzothiophene-2-carboxamide derivatives can achieve submicromolar potency (IC50 as low as 0.56 μM) with 33-fold selectivity between SENP family members (SENP2 vs. SENP5), addressing a critical unmet need for selective SENP chemical probes . The target compound's N-(2-benzoyl-4-methylphenyl) amide substituent is structurally divergent from the ethylacetate and related moieties that define the current SENP SAR landscape . Deploying this compound in SENP1/2/5 biochemical profiling studies could identify new selectivity vectors arising from engagement of the hydrophobic pocket with a bulkier, aromatic-rich amide tail, potentially yielding first-in-class selective SENP inhibitors for oncology applications where SUMOylation dysregulation plays a pathogenic role .

Scenario 4: PGD2 Pathway Modulator Screening for Allergic and Inflammatory Disease

Benzothiophene-2-carboxamide derivatives are validated PGD2 receptor antagonists, with the clinical candidate S-5751 demonstrating potent DP1 antagonism (Ki = 1.6 nM; functional IC50 = 0.12 μM in platelet-rich plasma cAMP assay) . The target compound's unique substitution pattern—3-chloro on the benzothiophene core and N-(2-benzoyl-4-methylphenyl) amide—differs from both S-5751 and the broader PGD2 antagonist patent estate (EP0944614A1) . Screening this compound against DP1 and DP2 (CRTH2) receptors may identify novel PGD2 antagonists with differentiated receptor selectivity profiles or improved metabolic stability relative to the S-5751 series, particularly relevant for allergic rhinitis, asthma, and atopic dermatitis indications where PGD2 pathway antagonism has clinical validation .

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.